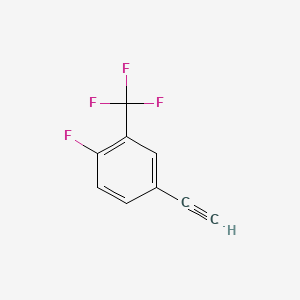

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

Beschreibung

BenchChem offers high-quality 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAWPMWHWQYGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene: A Versatile Fluorinated Building Block

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetylenes

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene stands as a significant, albeit specialized, building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, a fluorine atom, and a reactive ethynyl group on a benzene ring, offers a unique combination of properties that are highly sought after in the design of novel molecules. The trifluoromethyl group is well-known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[1][2][3] The additional fluorine atom further influences the molecule's polarity and reactivity.[4] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction, enabling the construction of more complex molecular architectures.[5][6]

While the specific CAS number 1233501-60-4 for 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene is not widely documented in readily available chemical databases, its structural isomers, such as 1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene (CAS 1057670-05-9) and 2-fluoro-4-(trifluoromethyl)phenylacetylene (CAS 1233506-35-8), are commercially available and their properties and reactivity patterns provide a strong foundation for understanding the chemistry of this class of compounds.[7][8] This guide will therefore focus on the synthesis, properties, and applications of this important structural motif, drawing on data from its closely related isomers.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene can be inferred from its structural analogues. The presence of the trifluoromethyl group generally increases the boiling point and density compared to non-fluorinated counterparts. The molecule is expected to be a liquid at room temperature and exhibit poor solubility in water but good solubility in common organic solvents.

Table 1: Physicochemical Properties of Related Fluoro-(trifluoromethyl)phenylacetylene Isomers

| Property | 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene | 2-Fluoro-4-(trifluoromethyl)phenylacetylene | 4-Ethynyl-α,α,α-trifluorotoluene |

| CAS Number | 1057670-05-9[7] | 1233506-35-8[8] | 705-31-7[9] |

| Molecular Formula | C₉H₄F₄[7] | C₉H₄F₄[8] | C₉H₅F₃[9] |

| Molecular Weight | 188.12 g/mol [7] | 188.125 g/mol [8] | 170.13 g/mol [9] |

| Physical State | Not specified | Not specified | Liquid (at 20°C) |

| Boiling Point | Not specified | Not specified | 60 °C at 30 mmHg |

| Density | Not specified | Not specified | 1.19 g/mL (at 20°C) |

| Refractive Index | Not specified | Not specified | 1.46 (at 20°C) |

Spectroscopic analysis is crucial for the characterization of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene. In the ¹H NMR spectrum, the acetylenic proton would appear as a characteristic singlet. The aromatic protons would exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The ¹³C NMR would show distinct signals for the acetylenic carbons and the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The ¹⁹F NMR would display two signals, one for the trifluoromethyl group and another for the fluorine atom on the ring, with their respective couplings. Infrared (IR) spectroscopy would reveal a characteristic absorption for the C≡C-H stretch.

Synthesis and Reactivity

The most common and efficient method for the synthesis of substituted phenylacetylenes is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene, a plausible synthetic route would involve the Sonogashira coupling of a suitable di-halogenated precursor with a protected or terminal alkyne.

A key consideration in the synthesis of polysubstituted benzenes is regioselectivity. Research on the site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene has shown that the coupling reaction preferentially occurs at the C-4 position, which is para to the electron-withdrawing trifluoromethyl group.[10] This selectivity provides a reliable method for the controlled synthesis of specifically substituted phenylacetylenes.

Illustrative Synthetic Workflow: Sonogashira Coupling

The following diagram illustrates a general workflow for the synthesis of a 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene derivative via a Sonogashira coupling reaction.

Caption: Generalized workflow for the synthesis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Sonogashira coupling procedures.[11][12]

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Reagent Addition: Add anhydrous and degassed solvent (e.g., tetrahydrofuran or toluene). To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the silyl-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol or tetrahydrofuran. Add a base like potassium carbonate or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene.

Applications in Drug Discovery and Materials Science

The unique structural features of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene make it a valuable building block in several areas of research and development.

Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in drug design to enhance the pharmacological properties of lead compounds.[1][13] These groups can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability, which is crucial for oral bioavailability and crossing the blood-brain barrier.[2]

The ethynyl group serves as a key structural element for further elaboration. It can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the phenylacetylene core to other molecular fragments. This approach is widely used in the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor ligands.[14] For instance, kinase inhibitors often incorporate fluorinated aromatic moieties to improve their potency and pharmacokinetic profiles.[14]

Materials Science

Phenylacetylene derivatives are important components in the synthesis of advanced materials. The rigid, linear structure of the ethynyl group makes these compounds suitable for the construction of organic semiconductors, liquid crystals, and polymers with interesting optical and electronic properties.[10] The presence of fluorine and trifluoromethyl groups can enhance the thermal stability and influence the self-assembly properties of these materials. For example, dialkynyl-substituted (trifluoromethyl)benzenes have been shown to exhibit nematic liquid-crystalline properties.[10]

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

Conclusion

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene and its isomers are valuable and versatile building blocks for the synthesis of complex organic molecules. The strategic placement of fluorine and trifluoromethyl groups imparts desirable physicochemical and pharmacological properties, making these compounds highly attractive for applications in drug discovery and materials science. The well-established Sonogashira coupling reaction provides a reliable and efficient method for their synthesis. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these phenylacetylene derivatives in advancing chemical and biomedical research is set to increase.

References

- Mullard, A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(25), 4849-4861.

- Kirsch, G., et al. (2010). Flow Chemistry: Sonogashira Coupling. Molecules, 15(4), 2729-2739.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.

- Shah, P., & Westwell, A. D. (2007). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Al-Masum, M., & Ng, D. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7439-7450.

- Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

The Good Scents Company. (n.d.). propyl acetate. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Current and emerging applications of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Koen, Y. M., & Lakhdar, S. (2022). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Chemistry, 4(3), 1010-1015.

- Islam, S. M., et al. (2015). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. Journal of Organometallic Chemistry, 791, 139-146.

- Grubbs, A. W., et al. (2023). Measurement and Analysis of 4-trifluoromethyl phenylacetylene (4-TFMPA) via Microwave Spectroscopy. Furman University Scholar Exchange.

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]

- Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

-

National Center for Biotechnology Information. (n.d.). Propyl Acetate. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene. In PubChem. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-Ethynyl-4-(trifluoromethyl)benzene | C9H5F3 | CID 4348295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, a key building block in the synthesis of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical prediction of the spectrum, provide a detailed experimental protocol for its acquisition, and offer insights into the interpretation of the spectral data.

Introduction: The Significance of Spectroscopic Analysis for a Multifunctional Building Block

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene (C₉H₄F₄, M.W. 188.12 g/mol , CAS 1057670-05-9) is a highly functionalized aromatic compound. The presence of three distinct substituents—an ethynyl group, a fluorine atom, and a trifluoromethyl group—imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The precise arrangement of these substituents on the benzene ring is critical to its chemical behavior. ¹H NMR spectroscopy is an indispensable tool for confirming the isomeric purity and structural integrity of this molecule.

The strategic placement of the electron-withdrawing trifluoromethyl and fluorine groups, alongside the π-system of the ethynyl group, creates a distinct electronic environment for each of the aromatic protons. This guide will elucidate how these electronic effects, combined with through-bond spin-spin coupling, give rise to a characteristic and predictable ¹H NMR spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is predicted to exhibit signals for four distinct protons: three aromatic protons and one ethynyl proton. The chemical shifts and splitting patterns of these protons are governed by the electronic effects of the substituents and the coupling interactions between neighboring nuclei.

Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shift of a proton on a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents. Protons attached to a benzene ring typically resonate in the range of 6.5-8.0 ppm.[1] Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).[2]

In 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene:

-

Fluorine (-F): A moderately electronegative, ortho, para-directing group that exhibits both inductive withdrawal and resonance donation. Its effect on the chemical shift of adjacent protons is complex.

-

Trifluoromethyl (-CF₃): A strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. It strongly deshields ortho and para protons.

-

Ethynyl (-C≡CH): A weakly electron-withdrawing group that also possesses magnetic anisotropy, which can influence the chemical shifts of nearby protons.

Based on these effects, we can predict the relative chemical shifts of the three aromatic protons, designated here as H-3, H-5, and H-6 (following standard IUPAC numbering where C-1 is attached to the fluorine).

-

H-3: Positioned ortho to both the strongly withdrawing -CF₃ group and the -F group. This proton is expected to be the most deshielded and therefore have the highest chemical shift.

-

H-6: Situated ortho to the -F group and meta to the -CF₃ group. It will be deshielded, but to a lesser extent than H-3.

-

H-5: Located para to the -CF₃ group and meta to the -F group, and ortho to the ethynyl group. The deshielding effect of the -CF₃ group at the para position is significant.

The Ethynyl Proton

The proton of a terminal alkyne, the ethynyl proton, typically resonates in the range of 2.0-3.0 ppm. This relatively upfield shift compared to vinylic or aromatic protons is due to the magnetic anisotropy of the carbon-carbon triple bond. The circulating π-electrons of the triple bond induce a local magnetic field that shields the acetylenic proton when the molecule is oriented parallel to the applied external magnetic field.

Spin-Spin Coupling: Deciphering the Splitting Patterns

The multiplicity of each proton signal is determined by the number of neighboring, non-equivalent protons (n), following the n+1 rule. In aromatic systems, coupling occurs between protons that are ortho, meta, and para to each other, with the magnitude of the coupling constant (J) decreasing with increasing distance.

-

Ortho coupling (³JHH): Typically in the range of 7–10 Hz.[2]

-

Meta coupling (⁴JHH): Smaller, usually 2–3 Hz.[2]

-

Para coupling (⁵JHH): Generally very small (0–1 Hz) and often not resolved.

Furthermore, the presence of the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) will introduce additional splitting through ¹H-¹⁹F coupling. The magnitude of this coupling also depends on the number of bonds separating the nuclei.

-

Ortho coupling (³JHF): Can be significant, typically 5-10 Hz.

-

Meta coupling (⁴JHF): Smaller, around 0.5-3.0 Hz.[3]

-

Para coupling (⁵JHF): Usually very small and often not observed.

The trifluoromethyl group's fluorine atoms can also couple to the aromatic protons, typically over four or five bonds (⁴JHF and ⁵JHF). These long-range couplings are usually small and may lead to broadening of the proton signals rather than distinct splitting.

Based on these principles, the predicted splitting patterns are as follows:

-

H-3: Will be coupled to H-5 (meta, ⁴JHH) and the fluorine at C-1 (meta, ⁴JHF). It may also show a small coupling to the -CF₃ group. Expected multiplicity: a doublet of doublets (dd) or a more complex multiplet.

-

H-5: Coupled to H-3 (meta, ⁴JHH) and H-6 (ortho, ³JHH). It will also experience a para coupling to the fluorine at C-1 (⁵JHF), which is likely to be small. Expected multiplicity: a doublet of doublets (dd).

-

H-6: Coupled to H-5 (ortho, ³JHH) and the fluorine at C-1 (ortho, ³JHF). Expected multiplicity: a doublet of doublets (dd).

-

Ethynyl-H: This proton is too far from the aromatic protons to exhibit significant coupling and will appear as a singlet.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene. The chemical shifts are estimated based on additive substituent effects and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 2-4 Hz |

| H-6 | 7.6 - 7.8 | dd | ³JHH ≈ 8-9 Hz, ³JHF ≈ 5-7 Hz |

| H-5 | 7.5 - 7.7 | dd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz |

| Ethynyl-H | 3.2 - 3.5 | s | - |

Visualization of Coupling Interactions

The spin-spin coupling relationships between the protons and the fluorine atom in the aromatic ring can be visualized using a Graphviz diagram.

Caption: Spin-spin coupling network in the aromatic system.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a self-validating procedure for obtaining a high-resolution ¹H NMR spectrum of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-25 mg of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5] Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can adversely affect the magnetic field homogeneity.[4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. The chemical shift of TMS is defined as 0.00 ppm.[4]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern Fourier transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.

-

Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring it is positioned at the correct height. Insert the sample into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field. Following locking, the magnetic field homogeneity must be optimized through a process called shimming. Automated shimming routines are available on most modern spectrometers.

-

Setting Acquisition Parameters:

-

Experiment: Select a standard 1D proton experiment.

-

Pulse Width: Use a calibrated 90° pulse width.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

-

-

Acquisition: Start the data acquisition. The instrument will acquire the Free Induction Decay (FID).

-

Data Processing:

-

Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: A flat baseline should be established across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Interpretation of the Spectrum and Structural Confirmation

The acquired ¹H NMR spectrum should be analyzed by examining the chemical shift, multiplicity, coupling constants, and integration of each signal.

-

Integration: The three aromatic signals should each integrate to 1H, and the ethynyl proton signal should also integrate to 1H, confirming the presence of four distinct proton environments in a 1:1:1:1 ratio.

-

Chemical Shifts and Multiplicities: The observed chemical shifts and splitting patterns should be compared with the predicted values in the table above. The downfield region (around 7.5-8.0 ppm) will contain the three aromatic protons, each appearing as a doublet of doublets. The singlet for the ethynyl proton should be observed in the upfield region (around 3.2-3.5 ppm).

-

Coupling Constants: The measured J-values from the splitting patterns are crucial for unambiguous assignment. The large ortho coupling (³JHH) will connect H-5 and H-6. The smaller meta couplings (⁴JHH) will be observed between H-3 and H-5. The ¹H-¹⁹F couplings will provide further confirmation of the proton positions relative to the fluorine substituent.

By systematically analyzing these spectral features, the structure of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene can be unequivocally confirmed.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene. By understanding the interplay of substituent electronic effects and spin-spin coupling, a detailed prediction of the spectrum can be made. The provided experimental protocol offers a robust method for acquiring high-quality data. The careful interpretation of the resulting spectrum, with attention to chemical shifts, multiplicities, coupling constants, and integration, allows for the unambiguous structural verification of this important chemical intermediate. This guide serves as a valuable resource for scientists and researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Curphy-Morrison Additivity Constants for Proton NMR. Retrieved from [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Günther, H. (2013).

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

- Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation.

-

Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra? Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene. As a Senior Application Scientist, the following sections synthesize fundamental principles with practical, field-proven insights to offer a comprehensive understanding of the expected spectral features and the experimental methodology required for the accurate structural elucidation of this complex fluorinated molecule.

The Strategic Importance of ¹⁹F NMR in Fluorinated Molecule Analysis

The fluorine-19 nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a spin quantum number of ½, which results in high sensitivity and sharp NMR signals.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, which minimizes the likelihood of signal overlap and enhances spectral resolution, even in complex molecules.[2] In the context of drug discovery and materials science, where the incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, ¹⁹F NMR serves as an indispensable tool for unambiguous structure verification and conformational analysis.

The target molecule, 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, presents a unique analytical challenge and opportunity due to the presence of two distinct fluorine environments: a single fluorine atom directly attached to the aromatic ring and a trifluoromethyl group. The interaction between these fluorine nuclei, as well as their couplings to the aromatic protons, provides a rich dataset for structural confirmation.

Predicted ¹⁹F NMR Spectrum of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

In the absence of a published experimental spectrum for 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, a robust prediction of its ¹⁹F NMR spectrum can be formulated based on established principles and data from analogous compounds.

Predicted Chemical Shifts (δ)

The ¹⁹F NMR spectrum is expected to exhibit two main signals corresponding to the trifluoromethyl (-CF₃) group and the single fluorine (-F) atom attached to the aromatic ring.

-

Trifluoromethyl (-CF₃) Group: The chemical shift of a -CF₃ group on a benzene ring is typically in the range of -55 to -65 ppm relative to CFCl₃.[3] For instance, the ¹⁹F NMR chemical shift for 1-ethynyl-4-(trifluoromethyl)benzene has been reported at approximately -62.8 ppm.[4] The presence of an ortho-fluorine atom in the target molecule is expected to have a minor shielding effect, thus a chemical shift in the region of -60 to -65 ppm is a reasonable prediction for the -CF₃ group.

-

Aromatic Fluorine (-F) Atom: A fluorine atom directly attached to an aromatic ring typically resonates between -100 and -140 ppm.[2] The precise chemical shift is influenced by the electronic effects of the other substituents. The trifluoromethyl group at the ortho position is a strong electron-withdrawing group, which would deshield the fluorine atom, shifting it downfield. Conversely, the ethynyl group at the para position is a weakly deactivating group. Therefore, a chemical shift in the range of -110 to -120 ppm is anticipated for the aromatic fluorine.

Predicted Spin-Spin Coupling (J)

The multiplicity of each fluorine signal will be determined by its coupling to other magnetically active nuclei in the molecule. The key expected couplings are:

-

⁴J(F-CF₃) Coupling (Through-Space): A through-space coupling is expected between the ortho-positioned -F and -CF₃ groups. This four-bond coupling is often significant for ortho-substituted fluorinated benzenes, with typical values ranging from 15 to 25 Hz. This will result in the -CF₃ signal appearing as a doublet and the -F signal as a quartet.

-

¹H-¹⁹F Couplings:

-

The aromatic fluorine will couple to the aromatic protons. The three-bond ortho coupling (³JHF) is typically in the range of 8-10 Hz, while the four-bond meta coupling (⁴JHF) is smaller, around 5-7 Hz.[2]

-

The trifluoromethyl group will also exhibit coupling to the aromatic protons, primarily a five-bond coupling (⁵JHF) to the proton at the C3 position, which is generally small (around 1-3 Hz).

-

A long-range coupling may also be observed between the fluorine nuclei and the acetylenic proton.

-

The combination of these couplings will result in a complex multiplet structure for the aromatic fluorine signal. To simplify the spectrum and aid in the assignment of the primary ⁴J(F-CF₃) coupling, a ¹H-decoupled ¹⁹F NMR experiment is highly recommended.

Summary of Predicted ¹⁹F NMR Data

| Fluorine Environment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity (¹H-Coupled) | Predicted Multiplicity (¹H-Decoupled) | Expected Key Coupling Constants (J) (Hz) |

| -CF₃ | -60 to -65 | Doublet of multiplets | Doublet | ⁴J(F-CF₃) ≈ 15-25 |

| -F | -110 to -120 | Quartet of multiplets | Quartet | ⁴J(F-CF₃) ≈ 15-25; ³J(H-F) ≈ 8-10; ⁴J(H-F) ≈ 5-7 |

Experimental Protocol for ¹⁹F NMR Analysis

A self-validating and robust experimental protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a sample solution with a concentration of 5-10 mg of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene in 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: While modern NMR spectrometers can perform referencing without an internal standard, for high-precision work, an internal reference can be used. A common reference is trichlorofluoromethane (CFCl₃) at 0 ppm.[5] Alternatively, a secondary reference such as hexafluorobenzene (C₆F₆) at -164.9 ppm can be used.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹⁹F{¹H} Decoupled Spectrum:

-

Pulse Program: A standard pulse program with proton decoupling (e.g., zgig on Bruker instruments).

-

Transmitter Frequency Offset (O1p): Center the spectral window between the predicted chemical shifts, approximately -90 ppm.

-

Spectral Width (SW): Use a wide spectral width of at least 150 ppm (approximately 60,000 Hz) to ensure all fluorine signals are captured.

-

Acquisition Time (AQ): At least 1.0 second to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

-

¹⁹F Coupled Spectrum:

-

Pulse Program: A standard single-pulse experiment without proton decoupling (e.g., zg on Bruker instruments).

-

Parameters: Use the same O1p, SW, AQ, and D1 as in the decoupled experiment.

-

Data Processing and Interpretation Workflow

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard or using the spectrometer's internal reference frequency.

-

Peak Picking and Integration: Identify all peaks and integrate the signals. The integral ratio of the -CF₃ to the -F signal should be approximately 3:1.

-

Coupling Constant Measurement: Measure the coupling constants from the ¹H-decoupled spectrum to determine the ⁴J(F-CF₃) value. Analyze the coupled spectrum to determine the ¹H-¹⁹F coupling constants.

Visualizations

Molecular Structure and Key NMR Interactions

Caption: Molecular structure of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene showing predicted key through-bond and through-space J-couplings.

Experimental and Data Analysis Workflow

Caption: A streamlined workflow for the ¹⁹F NMR analysis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Chemical Communications. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Copper-Catalysed Aerobic Oxidative C-H/N-H Annulation of Alkynes with Hydrazines: Synthesis of N2-Aryl-1,2,3-triazoles. Retrieved from [Link]

-

ACS Publications. (2017). Supporting Information for: Copper-Catalyzed Trifluoromethylation of Benzylic, Allylic, and Propargylic C-H Bonds. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Journal of the American Chemical Society. (1964). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - A general and efficient method for the synthesis of (Z)-β-halo-α,β-unsaturated esters via a gold-catalyzed halosulfo-nation of alkynes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supplementary Information for: A practical guide to the synthesis of 1,2,3-triazoles. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

mass spectrometry of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Mass Spectrometry of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene (CAS No. 1057670-05-9). Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles and practical applications of characterizing this fluorinated aromatic compound using two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the predictable fragmentation pathways under high-energy EI and the formation of pseudomolecular ions via soft ESI, offering field-proven insights into experimental design, parameter optimization, and spectral interpretation. The guide includes detailed, step-by-step protocols and visual diagrams to elucidate the underlying chemical logic, ensuring a self-validating approach to analytical method development.

Introduction: The Significance of Fluorinated Arylalkynes

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound featuring three distinct electronically active moieties: an ethynyl group, a fluorine atom, and a trifluoromethyl group. Such structures are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethynyl group serves as a versatile handle for coupling reactions like the Sonogashira coupling, making it a valuable building block for complex molecular architectures.[1]

Accurate characterization of these molecules is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide will focus on the two most common and informative MS ionization techniques for a molecule of this class: the "hard" ionization of Electron Ionization (EI) and the "soft" ionization of Electrospray Ionization (ESI).[2]

Physicochemical Properties & Analytical Considerations

Understanding the fundamental properties of the analyte is the first step in designing a robust mass spectrometry experiment.

| Property | Value | Source |

| Chemical Name | 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene | - |

| CAS Number | 1057670-05-9 | [3] |

| Molecular Formula | C₉H₄F₄ | [3] |

| Average Molecular Weight | 188.12 g/mol | [3] |

| Monoisotopic Mass | 188.0249 Da | Calculated |

| Structure |  | - |

| Key Features | Volatile, highly lipophilic (Predicted LogP: 2.82), contains electron-withdrawing groups (-F, -CF₃).[3] |

The molecule's volatility and thermal stability make it a suitable candidate for gas chromatography-mass spectrometry (GC-MS) with Electron Ionization. Its ability to accept a proton (albeit weakly) or form adducts allows for analysis by liquid chromatography-mass spectrometry (LC-MS) using Electrospray Ionization.

Electron Ionization (EI) Mass Spectrometry: A Structural Blueprint

EI-MS is a high-energy technique that provides a reproducible fragmentation pattern, often referred to as a chemical "fingerprint." This is invaluable for unambiguous structural confirmation and library matching.

Principle of EI

In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[2] This collision ejects a valence electron from the molecule, creating a high-energy radical cation known as the molecular ion (M⁺•).[4] This molecular ion is unstable and rapidly undergoes a cascade of fragmentation events, breaking at its weakest bonds and rearranging to form more stable daughter ions. This hard ionization technique is ideal for elucidating the core structure of an unknown compound.[2]

Predicted EI Fragmentation Pathway

The fragmentation of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is dictated by the relative strengths of its bonds and the stability of the resulting fragments. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the process.

-

Molecular Ion (M⁺•) Formation: The initial event is the formation of the radical cation at m/z 188 . Its presence confirms the molecular weight.

-

Loss of a Fluorine Radical (•F): A common initial fragmentation for fluorinated compounds is the loss of a fluorine radical from the trifluoromethyl group, yielding a difluorobenzyl-type cation at m/z 169 .

-

Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond connecting the CF₃ group to the aromatic ring is a likely point of cleavage due to the high stability of the •CF₃ radical. This fragmentation is often a dominant pathway for trifluoromethylated aromatics and results in a highly stable fluorophenylacetylene cation at m/z 119 .[5]

-

Loss of Acetylene (C₂H₂): Cleavage of the ethynyl group can occur, leading to the loss of neutral acetylene. This would produce a fluorotrifluoromethylphenyl cation at m/z 162 .

-

Loss of the Acetylenic Hydrogen (•H): A minor fragmentation can be the loss of the acidic acetylenic proton, resulting in an ion at m/z 187 .

Caption: Predicted EI fragmentation pathway for 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene.

Experimental Protocol: EI-MS via GC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation (Typical Conditions):

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Electrospray Ionization (ESI) Mass Spectrometry: Gentle Molecular Weight Confirmation

ESI is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for determining the molecular weight of intact molecules with high accuracy.[6] It is the cornerstone of modern LC-MS analysis.

Principle of ESI

A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets.[7] A drying gas causes the solvent to evaporate, shrinking the droplets and increasing their charge density. Eventually, the electrostatic repulsion overcomes the droplet's surface tension, releasing solvated ions into the gas phase.[8] These ions are then desolvated and guided into the mass analyzer. For small molecules, ESI typically produces singly charged pseudomolecular ions, such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[7]

Predicted ESI Ionization Products

Given its structure, 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is expected to ionize efficiently in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): In the presence of a protic solvent and an acid modifier (e.g., formic acid), the molecule can be protonated. The most likely site of protonation is the electron-rich triple bond of the ethynyl group. This will produce the protonated molecule at m/z 189 .

-

Adduct Formation ([M+Na]⁺): The presence of trace sodium salts in the solvent or sample can lead to the formation of a sodium adduct, which would be observed at m/z 211 .

-

Negative Ion Mode ([M-H]⁻): The hydrogen atom on the ethynyl group is weakly acidic. In the presence of a basic modifier (e.g., ammonium hydroxide) or under appropriate source conditions, deprotonation can occur, yielding the [M-H]⁻ ion at m/z 187 .

Caption: ESI process for 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene in positive ion mode.

Experimental Protocol: ESI-MS via Direct Infusion

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL using an appropriate solvent system.

-

For Positive Mode: Use 50:50 acetonitrile:water + 0.1% formic acid.

-

For Negative Mode: Use 50:50 acetonitrile:water + 0.1% ammonium hydroxide.

-

-

Infusion:

-

Introduce the sample solution into the ESI source using a syringe pump at a constant flow rate of 5-10 µL/min.

-

-

MS Detection (Typical Conditions):

-

Ion Source: Electrospray Ionization (ESI), Positive or Negative mode.

-

Capillary Voltage: +3.5 kV (Positive Mode) or -3.0 kV (Negative Mode).

-

Drying Gas (N₂): Flow rate of 8 L/min.

-

Gas Temperature: 325 °C.

-

Nebulizer Pressure: 35 psi.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Scan Range: m/z 100-500.

-

Data Summary and Comparative Analysis

The two ionization methods provide complementary information. EI-MS excels at confirming structure through fragmentation, while ESI-MS provides a clear determination of the molecular weight.

| Ionization Mode | Predicted Key Ion | m/z (Monoisotopic) | Interpretation |

| EI | M⁺• | 188.02 | Molecular Ion |

| EI | [M-CF₃]⁺ | 119.03 | Loss of trifluoromethyl group |

| EI | [M-F]⁺ | 169.02 | Loss of a fluorine atom |

| ESI (+) | [M+H]⁺ | 189.03 | Protonated Molecule |

| ESI (+) | [M+Na]⁺ | 211.01 | Sodium Adduct |

| ESI (-) | [M-H]⁻ | 187.02 | Deprotonated Molecule |

Causality in Method Selection:

-

For structural confirmation or identification of an unknown synthesis product: Use GC-EI-MS. The fragmentation pattern provides a high degree of confidence.

-

For reaction monitoring in a complex mixture or quantitative analysis via LC-MS: Use LC-ESI-MS. The soft ionization minimizes fragmentation, providing a clean signal (e.g., [M+H]⁺) that is proportional to the analyte's concentration.

Conclusion

The mass spectrometric analysis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a clear illustration of the power and versatility of modern MS techniques. By leveraging the high-energy fragmentation of Electron Ionization, researchers can gain deep insight into the molecule's covalent structure. In parallel, the gentle nature of Electrospray Ionization provides unambiguous confirmation of the molecular weight, serving as an essential tool for both qualitative and quantitative workflows. The application of the principles and protocols outlined in this guide will enable scientists to confidently characterize this important chemical entity and its derivatives, accelerating research and development in their respective fields.

References

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2(13). [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

PubChem, National Center for Biotechnology Information. 1-Ethynyl-4-(trifluoromethyl)benzene. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

- Kebarle, P., & Verkerk, U. H. (2009). On the mechanism of electrospray mass spectrometry. Mass spectrometry reviews, 28(5), 898-917.

- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387.

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

A Technical Guide to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating a compound's physicochemical and biological properties. 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene (CAS No. 1057670-05-9) has emerged as a particularly valuable building block for researchers and drug development professionals. This guide provides an in-depth technical overview of its commercial availability, synthesis, and key applications, grounded in established scientific principles and practical insights.

A Note on Nomenclature: While the user request specified "4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene," the more common and IUPAC-consistent name for this compound is 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene. This guide will use the latter to ensure clarity and consistency with commercial and literature sources.

The unique trifluoromethyl and fluoro substitutions on the phenylacetylene core of this molecule offer a powerful combination of features. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and conformational preferences.[1] The terminal alkyne functionality serves as a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient construction of complex molecular architectures.[2][3]

Commercial Availability and Procurement

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is commercially available from several specialized chemical suppliers, facilitating its use in research and development. When procuring this reagent, it is crucial to consider purity, available quantities, and storage requirements to ensure the integrity of your experimental work.

| Supplier | Purity | Available Quantities | CAS Number |

| ChemScene[3] | ≥97% | 1g, 5g, 10g | 1057670-05-9 |

Procurement and Handling Rationale:

-

Purity: A purity of ≥97% is generally suitable for most research and early-stage development applications, including reaction optimization and the synthesis of initial compound libraries. For more sensitive applications, such as the synthesis of late-stage clinical candidates, further purification may be necessary.

-

Inert Atmosphere Storage: The recommended storage condition is under a nitrogen atmosphere at 4°C.[3] This is critical to prevent potential degradation of the terminal alkyne functionality through oxidation or other atmospheric reactions, which could compromise its reactivity in subsequent synthetic steps.

Synthesis Protocol: A Practical Approach via Sonogashira Coupling

While custom synthesis is an option offered by suppliers, a common and reliable method for the laboratory-scale preparation of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

The logical starting material for this synthesis is 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, which can be coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection.

Experimental Workflow: Two-Step Synthesis

Caption: Two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 1-(4-fluoro-2-(trifluoromethyl)phenyl)-2-(trimethylsilyl)acetylene (Sonogashira Coupling)

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et3N) in a 1:1 ratio.

-

Degassing: Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the mixture to 40-50°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with a non-polar organic solvent such as pentane or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or pentane) to yield the TMS-protected intermediate.

Step 2: Synthesis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene (Deprotection)

-

Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol.

-

Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and carefully remove the solvent under reduced pressure to yield the final product.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the key steps of the catalytic cycle.

-

Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide byproduct.

-

TMS Protection: The use of TMS-acetylene prevents the self-coupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction. The TMS group is easily removed under mild basic conditions.

-

Degassing: The removal of oxygen is crucial as it can lead to the oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the correct identification and application of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene.

| Property | Value | Source |

| Molecular Formula | C₉H₄F₄ | [3] |

| Molecular Weight | 188.12 g/mol | [3] |

| CAS Number | 1057670-05-9 | [3] |

| SMILES | C#CC1=CC(F)=C(C=C1)C(F)(F)F | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not reported, but likely similar to related compounds (~60 °C at 30 mmHg) | |

| Storage | 4°C, under nitrogen | [3] |

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

A singlet for the acetylenic proton around δ 3.2-3.5 ppm.

-

A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) for the three aromatic protons, showing coupling to each other and to the fluorine atoms.

-

-

¹³C NMR (in CDCl₃):

-

Signals for the two acetylenic carbons between δ 80-95 ppm.

-

A quartet for the trifluoromethyl carbon (due to C-F coupling) around δ 120-125 ppm.

-

Multiple signals in the aromatic region (δ 110-140 ppm), with characteristic C-F coupling patterns.

-

-

¹⁹F NMR (in CDCl₃):

-

A singlet for the trifluoromethyl group around δ -63 ppm.

-

A multiplet for the aromatic fluorine atom.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 188.

-

Applications in Drug Discovery and Development

The unique structural motifs of 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene make it a highly desirable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and probes for PET imaging.

Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and many kinase inhibitors feature substituted aromatic cores. The 4-fluoro-2-(trifluoromethyl)phenyl moiety can be incorporated into kinase inhibitor scaffolds to enhance binding affinity and improve pharmacokinetic properties.[1] The terminal alkyne allows for the facile introduction of this group into a lead molecule or for the construction of compound libraries for screening.

Caption: Application in kinase inhibitor synthesis.

PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development.[5] The development of novel PET imaging agents often involves the incorporation of a fluorine-18 (¹⁸F) isotope. While direct radiolabeling of this compound is not straightforward, its non-radioactive ("cold") version is an essential standard and precursor for developing ¹⁸F-labeled tracers that can be used to study drug distribution and target engagement in vivo. The trifluoromethyl group can also play a role in modulating the properties of the final imaging agent.[6]

Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount when working with any chemical reagent.

-

Hazard Statements: This compound is classified as a flammable liquid and vapor. It may cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ground and bond container and receiving equipment to prevent static discharge.

-

Store in a tightly closed container in a cool, well-ventilated place.

-

Conclusion

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a commercially available and synthetically accessible building block with significant potential in drug discovery and materials science. Its unique combination of a terminal alkyne for "click" chemistry and a fluorinated aromatic ring for modulating biological properties makes it a valuable tool for researchers. This guide provides a comprehensive overview of its procurement, synthesis, properties, and applications, empowering scientists to effectively and safely incorporate this versatile reagent into their research and development programs.

References

-

PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

ACS Publications. A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. [Link]

-

Supporting Information. TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. [Link]

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Semantic Scholar. Supporting Information for. [Link]

-

PubMed Central. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. [Link]

-

University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

PubChem. 1-Ethynyl-4-(trifluoromethoxy)benzene. [Link]

-

ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.[Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

RSC Publishing. Fluorescent kinase inhibitors as probes in cancer. [Link]

-

PubMed. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]

-

Open MedScience. The Crucial Role of PET Imaging Agents in Modern Medicine. [Link]

-

AAPM Reports. Task Group 174 Report: Utilization of [18F]Fluorodeoxyglucose Positron Emission Tomography ([18F]FDG-PET) in Radiation Therapy. [Link]

-

Semantic Scholar. Supplementary Information for. [Link]

-

PubMed. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]

-

Design of PET Radiopharmaceuticals for Brain Imaging. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

Technical Guide: Stability Profile and Optimal Storage Conditions for 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

Executive Summary

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene (CAS 1057670-05-9) is a highly functionalized aromatic compound increasingly utilized as a critical building block in pharmaceutical discovery and advanced materials science. Its unique trifluoromethyl and terminal alkyne moieties impart desirable electronic properties, metabolic stability, and reactivity for coupling reactions.[1] However, these same functional groups also introduce specific vulnerabilities that can compromise sample integrity if not properly managed. This guide provides a comprehensive analysis of the compound's stability profile, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure experimental reproducibility and material longevity.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is essential for its proper management. The data presented below has been consolidated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1057670-05-9 | [2] |

| Molecular Formula | C₉H₄F₄ | [2] |

| Molecular Weight | 188.12 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | ≥97% (Typical) | [2] |

| Boiling Point | ~60 °C at 30 mmHg (Analog data) | [1] |

| Density | ~1.19 g/mL (Analog data) | [1] |

In-Depth Stability Analysis

The stability of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a tale of two functionalities: the robust, stabilizing fluoro- and trifluoromethyl-substituted aromatic ring and the highly reactive terminal alkyne group.

Intrinsic Molecular Stability

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly increases the oxidative stability of the benzene ring.[3] The carbon-fluorine bond is the strongest single bond in organic chemistry, making the -CF₃ group itself highly resistant to metabolic and chemical degradation under many conditions.[4] This inherent stability is a primary reason for its inclusion in pharmaceutical candidates. While the -CF₃ group is generally stable, it can undergo decomposition under harsh conditions, such as in the presence of strong Lewis acids or certain reducing agents.[5]

Primary Factors Driving Instability

Despite the stability of the fluorinated ring system, the compound's overall integrity is dictated by its more reactive moieties. Data from closely related analogs, such as 1-Ethynyl-4-(trifluoromethyl)benzene, reveals critical sensitivities.

-

Terminal Alkyne Reactivity: The terminal alkyne is the primary locus of instability. The acetylenic proton is weakly acidic (pKa ≈ 25-26) and can be abstracted by strong bases, forming a highly nucleophilic acetylide anion.[6] More importantly for storage, terminal alkynes are susceptible to:

-

Oligomerization/Polymerization: Catalyzed by heat, light, air (oxygen), or trace metal impurities, the alkyne can undergo self-addition reactions, leading to the formation of dimers, trimers, and higher-order polymers. This process is often visually indicated by a darkening of the material and a decrease in purity over time.

-

Oxidative Degradation: The triple bond can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods.

-

-

Sensitivity to Environmental Factors: Supplier safety data for analogous compounds explicitly warns of sensitivity to air, light, and heat . These factors can provide the activation energy needed to initiate the degradation pathways described above.

Potential Degradation Pathways

To maintain the purity of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, it is crucial to understand the chemical transformations it may undergo. The diagram below illustrates the most probable degradation routes based on the known chemistry of its functional groups.

Caption: Probable degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this reagent. The following recommendations are synthesized from supplier data sheets and established best practices for handling sensitive terminal alkynes.[2][7]

Optimal Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2 to 8 °C | Minimizes thermal energy, significantly slowing the rate of potential oligomerization and other degradation reactions.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation. It also prevents moisture ingress which could participate in side reactions.[2] |

| Light | Amber Vial / Store in Darkness | Protects the compound from photolytic energy, which can catalyze polymerization and decomposition. |

| Container | Tightly sealed vial with a PTFE-lined cap | Prevents leakage and contamination. PTFE lining provides a chemically inert barrier.[7][8] |

Standard Laboratory Handling Workflow

The following workflow is designed to minimize exposure to deleterious environmental factors during routine laboratory use.

Caption: A self-validating workflow for handling the reagent.

Experimental Protocol: Purity Verification and Stability Assessment

For critical applications, researchers should verify the purity of the compound upon receipt and periodically thereafter. An accelerated stability study can provide valuable insights into its shelf-life under specific laboratory conditions.

Objective: To quantify the purity of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene and assess its degradation under stressed conditions using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene sample

-

Anhydrous, high-purity solvent (e.g., acetonitrile or dichloromethane)

-

GC-MS system with a suitable non-polar or medium-polarity column

-

Type 1 volumetric flasks and micropipettes

-

Incubator or oven set to 40 °C

-

UV lamp (optional, for photostability)

Methodology:

-

Initial Purity Check (T=0):

-

Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.

-

Create a dilute working solution (e.g., 10 µg/mL) from the stock.

-

Inject the working solution into the GC-MS.

-

Integrate the peak area of the parent compound. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Record this as the initial purity.

-

-

Accelerated Stability Study:

-

Aliquot a small amount (e.g., 20-30 mg) of the neat compound into two separate amber vials.

-

Vial A (Thermal Stress): Place the vial in a 40 °C incubator.

-

Vial B (Control): Store the vial under the recommended conditions (2-8 °C, dark, inert atmosphere).

-

At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove a small sample from each vial.

-

Prepare and analyze the samples by GC-MS as described in Step 1.

-

-

Data Analysis:

-

Compare the purity of the sample in Vial A to the control sample in Vial B at each time point.

-

A significant decrease in the purity of the stressed sample relative to the control indicates degradation.

-

Analyze the mass spectra of any new peaks that appear in the chromatogram of the stressed sample to identify potential degradation products.

-

Incompatible Materials

To prevent violent reactions or catalytic degradation, avoid contact with the following:

-

Strong Bases: (e.g., sodium amide, n-butyllithium, Grignard reagents) - Will deprotonate the terminal alkyne.[6]

-

Strong Oxidizing Agents: (e.g., permanganate, dichromate) - Can oxidize the alkyne and aromatic ring.

-

Certain Transition Metals: Copper, silver, and palladium can catalyze coupling or polymerization reactions of the alkyne, especially at elevated temperatures.[9]

-

Strong Lewis Acids: May promote decomposition of the trifluoromethyl group.[5]

Conclusion

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is a valuable reagent whose utility is directly linked to its chemical purity. Its stability is governed by the sensitive nature of the terminal alkyne group, which is susceptible to degradation by heat, light, and air. By implementing the stringent storage and handling protocols outlined in this guide—specifically, refrigeration (2-8 °C) under an inert nitrogen or argon atmosphere and protection from light —researchers can effectively mitigate these risks. Regular purity verification via analytical techniques like GC-MS is recommended for quality control in sensitive, long-term research and development projects.

References

-

Teo, W. C., & Gati, R. (2021). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. Retrieved from [Link]

-

Abu Laban, N., Selesi, D., & Meckenstock, R. U. (2015). Anaerobic benzene degradation by bacteria. Microbial Biotechnology. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

-

Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

Eawag. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. PubChem Compound Database. Retrieved from [Link]

-

Jeske, R. (2016). Alkylation of Terminal Alkynes. YouTube. Retrieved from [Link]

-

Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology. Retrieved from [Link]

-

Konovalova, T. A., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Retrieved from [Link]

-

MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]